N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Description
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-12(2)26-16-5-3-4-14(10-16)18(25)23-19(27)24-20-22-17(11-28-20)13-6-8-15(21)9-7-13/h3-12H,1-2H3,(H2,22,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISXSRHXIWKSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-(propan-2-yloxy)benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide
- N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide
Uniqueness
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide stands out due to its specific substituents, which enhance its biological activity and specificity. The presence of the 4-chlorophenyl group contributes to its unique pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
